Cas no 496912-08-4 (ethyl 3-amino-3-(4-tert-butylphenyl)propanoate)

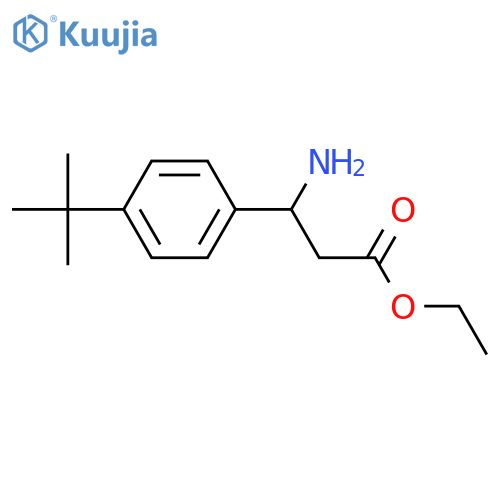

496912-08-4 structure

商品名:ethyl 3-amino-3-(4-tert-butylphenyl)propanoate

ethyl 3-amino-3-(4-tert-butylphenyl)propanoate 化学的及び物理的性質

名前と識別子

-

- Benzenepropanoic acid, b-amino-4-(1,1-dimethylethyl)-, ethyl ester

- Benzenepropanoic acid, β-amino-4-(1,1-dimethylethyl)-, ethyl ester

- ethyl 3-amino-3-(4-tert-butylphenyl)propanoate

-

- インチ: 1S/C15H23NO2/c1-5-18-14(17)10-13(16)11-6-8-12(9-7-11)15(2,3)4/h6-9,13H,5,10,16H2,1-4H3

- InChIKey: VCTQBUVXJOVDJR-UHFFFAOYSA-N

- ほほえんだ: CCOC(CC(N)C1C=CC(C(C)(C)C)=CC=1)=O

ethyl 3-amino-3-(4-tert-butylphenyl)propanoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-14434542-5.0g |

ethyl 3-amino-3-(4-tert-butylphenyl)propanoate |

496912-08-4 | 5g |

$1364.0 | 2023-05-25 | ||

| Enamine | EN300-14434542-0.05g |

ethyl 3-amino-3-(4-tert-butylphenyl)propanoate |

496912-08-4 | 0.05g |

$395.0 | 2023-05-25 | ||

| Enamine | EN300-14434542-0.5g |

ethyl 3-amino-3-(4-tert-butylphenyl)propanoate |

496912-08-4 | 0.5g |

$451.0 | 2023-05-25 | ||

| Enamine | EN300-14434542-1000mg |

ethyl 3-amino-3-(4-tert-butylphenyl)propanoate |

496912-08-4 | 1000mg |

$428.0 | 2023-09-29 | ||

| Enamine | EN300-14434542-0.25g |

ethyl 3-amino-3-(4-tert-butylphenyl)propanoate |

496912-08-4 | 0.25g |

$432.0 | 2023-05-25 | ||

| Enamine | EN300-14434542-0.1g |

ethyl 3-amino-3-(4-tert-butylphenyl)propanoate |

496912-08-4 | 0.1g |

$414.0 | 2023-05-25 | ||

| Enamine | EN300-14434542-50mg |

ethyl 3-amino-3-(4-tert-butylphenyl)propanoate |

496912-08-4 | 50mg |

$359.0 | 2023-09-29 | ||

| Enamine | EN300-14434542-250mg |

ethyl 3-amino-3-(4-tert-butylphenyl)propanoate |

496912-08-4 | 250mg |

$393.0 | 2023-09-29 | ||

| Enamine | EN300-14434542-5000mg |

ethyl 3-amino-3-(4-tert-butylphenyl)propanoate |

496912-08-4 | 5000mg |

$1240.0 | 2023-09-29 | ||

| Enamine | EN300-14434542-10000mg |

ethyl 3-amino-3-(4-tert-butylphenyl)propanoate |

496912-08-4 | 10000mg |

$1839.0 | 2023-09-29 |

ethyl 3-amino-3-(4-tert-butylphenyl)propanoate 関連文献

-

Shu Jun Zhen,Feng Ling Guo,Li Qiang Chen,Yuan Fang Li,Qing Zhang Chem. Commun., 2011,47, 2562-2564

-

D. Raju,Urmil J. Mehta,C. V. Ramana,B. L. V. Prasad New J. Chem., 2013,37, 3716-3720

-

Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433

-

Ján Matyašovský,Tobias Stopka,Bogdan R. Brutiu,Alexandre Pinto,Martina Drescher,Nuno Maulide Chem. Sci., 2021,12, 7770-7774

-

Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302

496912-08-4 (ethyl 3-amino-3-(4-tert-butylphenyl)propanoate) 関連製品

- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)

- 1341453-52-8(N-3-(dimethylamino)propyl-3,5-dimethylcyclohexan-1-amine)

- 2172587-36-7(4-(1-amino-3-methoxycyclobutyl)oxan-4-ol)

- 1179622-21-9(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinoline-5-carboxylic acid)

- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)

- 2408972-53-0(tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate)

- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)

- 1241725-65-4(O1-tert-butyl O3-methyl 5-fluoropiperidine-1,3-dicarboxylate)

- 171232-79-4(methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate)

- 2171787-76-9(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量